3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde
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Overview
Description
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a thiazole ring, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde typically involves the condensation of 4-(4-chlorophenyl)-1,3-thiazol-2-ylmethanol with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzoic acid.
Reduction: 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzyl alcohol.
Substitution: 3-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde is largely dependent on its interaction with biological targets. The thiazole ring and chlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by generating reactive oxygen species or disrupting membrane integrity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1,3-thiazol-2-ylmethanol: A precursor in the synthesis of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde.
3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and biological activity.
3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde: A methyl-substituted analog that may have different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The combination of the thiazole ring and benzaldehyde moiety also provides a versatile scaffold for further chemical modifications and the development of novel compounds with enhanced properties.
Properties
CAS No. |
646053-16-9 |
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Molecular Formula |
C17H12ClNO2S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H12ClNO2S/c18-14-6-4-13(5-7-14)16-11-22-17(19-16)10-21-15-3-1-2-12(8-15)9-20/h1-9,11H,10H2 |
InChI Key |
KBSNVEFRCDIDQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)Cl)C=O |
Origin of Product |
United States |
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